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Compound of Interest

Compound Name: 27-Carboxy-7-keto Cholesterol-d4
Cat. No.: B13851529
Get Quote

Executive Summary

Target Compound: 27-Carboxy-7-keto Cholesterol-d4 IUPAC Name: (3[3)-3-Hydroxy-7-
oxocholest-5-en-26-oic acid-d4 Primary Application: Stable isotope-labeled internal standard
for LC-MS/MS quantification of oxysterols and bile acid precursors. Significance: This
compound represents a critical oxidation product in the alternative bile acid synthesis pathway
(acidic pathway) and a marker for oxidative stress. Its accurate quantification is essential for
studying cerebrotendinous xanthomatosis (CTX), Niemann-Pick type C disease, and
atherosclerosis.

Part 1: Strategic Synthesis Architecture

The synthesis of 27-Carboxy-7-keto Cholesterol-d4 requires a semi-synthetic approach,
prioritizing the preservation of the deuterium label and the stereochemical integrity of the
steroid nucleus. The strategy hinges on the orthogonal functionalization of the C7 and C27
positions of the cholesterol backbone.

Retrosynthetic Logic
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o C27-Carboxylation: The terminal carboxylic acid is best generated from a primary alcohol
(27-hydroxy) precursor via selective oxidation (TEMPO/NaClO:z or Jones oxidation).

o C7-Ketone Formation: The 7-oxo functionality is introduced via allylic oxidation of the

double bond. This step is prone to side reactions (epoxidation, over-oxidation) and requires
protected hydroxyl groups.

» Deuterium Incorporation: To ensure isotopic stability, the starting material should be 27-
Hydroxycholesterol-d4 (labeled on the side chain or ring). If this is not available, Cholesterol-
d4 is the primary precursor, requiring an initial C27-functionalization step.

The Pathway
The most robust route proceeds through the Protection

Allylic Oxidation
Deprotection

Selective Oxidation sequence.

Cr03, 3,5-DMP TEMPO, NaClO2

rolysis Step 4: Selective Oxidation
eeeeeeeeeee (C27-OH to C27-COOH)

Click to download full resolution via product page

Caption: Figure 1. Step-wise chemical synthesis pathway from 27-hydroxycholesterol-d4 to the
target carboxylic acid.

Part 2: Detailed Experimental Protocol
Reagents & Materials[1][2][3]

e Precursor: 27-Hydroxycholesterol-d4 (e.g., 25,26,26,26,27,27,27-d7 or ring-labeled d4).

¢ Oxidants: Chromium Trioxide (CrOs), 3,5-Dimethylpyrazole (DMP), TEMPO (2,2,6,6-
Tetramethylpiperidinyloxy).
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e Solvents: Dichloromethane (DCM), Pyridine, Methanol, Acetone.

Step 1: Protection (Synthesis of 27-OH-Cholesterol-d4
Diacetate)

To prevent over-oxidation during the vigorous allylic oxidation step, the 3

and 27-hydroxyl groups must be esterified.

 Dissolution: Dissolve 100 mg of 27-Hydroxycholesterol-d4 in 2.0 mL of anhydrous pyridine.
o Acetylation: Add 1.0 mL of acetic anhydride dropwise at 0°C.

e Reaction: Stir at room temperature for 12 hours under nitrogen atmosphere. Monitor via TLC
(Hexane:EtOAc 7:3).

o Workup: Pour mixture into ice water (20 mL) and extract with ethyl acetate (3 x 10 mL).
Wash organic layer with 1M HCI (to remove pyridine), saturated NaHCOs, and brine.

¢ Drying: Dry over anhydrous Na2SOa4 and concentrate in vacuo.

e Product: 27-Hydroxycholesterol-d4 3,27-diacetate (Quantitative yield expected).

Step 2: Allylic Oxidation (Introduction of 7-Keto Group)

This is the critical step. The CrOs-3,5-DMP complex is preferred for its selectivity toward the
allylic position of

steroids.

Complex Formation: Suspend CrOs (15 eq) in dry DCM at -20°C. Add 3,5-Dimethylpyrazole
(15 eq) and stir for 20 min to form the dark red complex.

Addition: Add the Diacetate (from Step 1) dissolved in DCM to the oxidant mixture.

Oxidation: Stir at -20°C for 4 hours, then allow to warm to 0°C.

Quench: Filter the reaction mixture through a pad of silica gel/Celite to remove chromium
salts. Elute with ether/DCM.
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 Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient).

e Product: 7-Keto-27-hydroxycholesterol-d4 3,27-diacetate.

Step 3: Global Deprotection

o Hydrolysis: Dissolve the 7-keto-diacetate in Methanol (5 mL). Add K2COs (3 eq) dissolved in
a minimum amount of water.

e Reaction: Stir at room temperature for 4 hours.
o Workup: Neutralize with dilute HCI, extract with EtOAc, and dry.

e Product: 7-Keto-27-hydroxycholesterol-d4.

Step 4: Selective Oxidation (C27-Alcohol to C27-Acid)

We must oxidize the primary alcohol (C27) to a carboxylic acid without affecting the secondary
alcohol (C3) or the enone system. The TEMPO/BAIB or TEMPO/NaClO2z system is highly
selective for primary alcohols.

Reaction Setup: Dissolve the intermediate (Step 3) in Acetonitrile:Water (1:1).

e Catalyst: Add TEMPO (0.2 eq).

» Co-oxidant: Add lodobenzene diacetate (BAIB, 2.5 eq) or Sodium Chlorite (NaCIlO2) with a
phosphate buffer (pH 6.7).

e Monitoring: Stir at 0°C to RT. The reaction typically completes in 2-4 hours.

o Workup: Quench with NazS203 solution. Extract with DCM.

 Purification: Isolate the acid fraction via base extraction (sat. NaHCOs wash, separate
organic layer, acidify aqueous layer to pH 3, extract with EtOAC).

Final Product: 27-Carboxy-7-keto Cholesterol-d4.

Part 3: Analytical Validation & Data
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Quality Control Parameters

The synthesized standard must be validated for isotopic enrichment and chemical purity.

Parameter Specification Method

Chemical Purity > 98% HPLC-ELSD / 1H-NMR
Isotopic Enrichment > 99 atom% D HR-MS (SIM mode)
Appearance White to off-white solid Visual

B Soluble in MeOH, DMSO, N
Solubility E{OA Solubility Test
c

Mass Spectrometry Transitions (MRM)

For use as an internal standard, the following transitions are typical (assuming d4 is on the
ring, e.g., d4-cholesterol backbone):

e Precursor lon: [M-H]~ (Negative Mode ESI)

e Product lons: Characteristic cleavage of the side chain.

Collision Energy

Compound Precursor (m/z) Product (m/z) (eV)
e
27-Carboxy-7-keto 381.3 (Loss of
443.3 ([M-H]) 35
Chol (Unlabeled) CO2+H20)
27-Carboxy-7-keto
447.3 ([M-H]") 385.3 35

Chol-d4

> Note: Exact m/z depends on the specific position and number of deuterium atoms (e.g., d4 vs
d7).

Validation Workflow
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Caption: Figure 2. Quality control validation workflow for the synthesized standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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